3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the formation of the pyrrolidine ring followed by the introduction of the methoxy and pyrazole substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid
- 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butanenitrile
Uniqueness
What sets 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
IUPAC Name |
3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-10-8-14(11(16)3-4-12)7-9(10)15-6-2-5-13-15/h2,5-6,9-10H,3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXGKWVEXFKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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